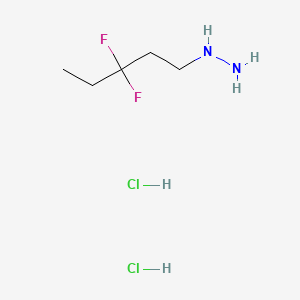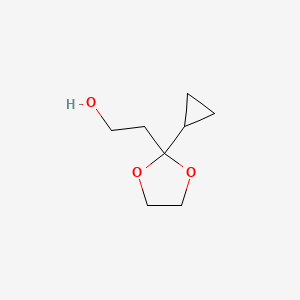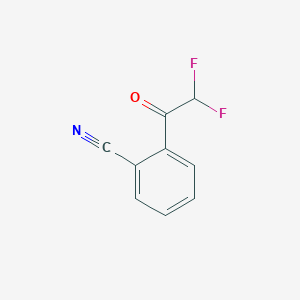
2-(2,2-Difluoroacetyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroacetyl)benzonitrile: is an organic compound with the molecular formula C9H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoroacetyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetyl)benzonitrile typically involves the reaction of benzonitrile with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C6H5CN+ClCOCF2H→C6H4(CN)(COCF2H)+HCl
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluoroacetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the difluoroacetyl group under basic or acidic conditions.
Major Products
Oxidation: Formation of difluoroacetic acid derivatives.
Reduction: Formation of 2-(2,2-difluoroethyl)benzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoroacetyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroacetyl)benzonitrile depends on its specific application. In general, the difluoroacetyl group can interact with various molecular targets, such as enzymes or receptors, leading to changes in their activity. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, lacking the difluoroacetyl group.
2-(2,2-Dichloroacetyl)benzonitrile: Similar structure but with chlorine atoms instead of fluorine.
2-(2,2-Difluoroacetyl)phenol: Similar structure but with a hydroxyl group instead of a nitrile.
Uniqueness
2-(2,2-Difluoroacetyl)benzonitrile is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H5F2NO |
|---|---|
Peso molecular |
181.14 g/mol |
Nombre IUPAC |
2-(2,2-difluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H5F2NO/c10-9(11)8(13)7-4-2-1-3-6(7)5-12/h1-4,9H |
Clave InChI |
PNVQXWRFTJITHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)


![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
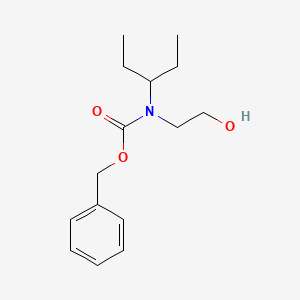
![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)

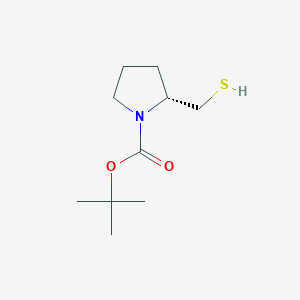
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)

